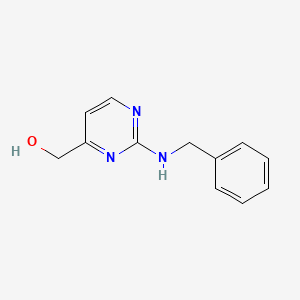
(2-(Benzylamino)pyrimidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Benzylamino)pyrimidin-4-yl)methanol is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in many biological molecules, including nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzylamino)pyrimidin-4-yl)methanol typically involves the reaction of 2-chloropyrimidine with benzylamine, followed by reduction. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reduction step can be carried out using a reducing agent like sodium borohydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzylamino)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to modify the pyrimidine ring or the benzylamine moiety.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
(2-(Benzylamino)pyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism by which (2-(Benzylamino)pyrimidin-4-yl)methanol exerts its effects is primarily through its interaction with biological targets such as enzymes. The benzylamino group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity, making the compound a potential lead in drug development.
Comparison with Similar Compounds
Similar Compounds
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Similar in structure but with a pyridine ring instead of a benzyl group.
Pyrido[3,4-g]quinazoline: A tricyclic compound with a similar pyrimidine core.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused pyrazole ring.
Uniqueness
(2-(Benzylamino)pyrimidin-4-yl)methanol is unique due to its specific combination of a benzylamino group and a pyrimidine ring, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable compound in the fields of medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
[2-(benzylamino)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C12H13N3O/c16-9-11-6-7-13-12(15-11)14-8-10-4-2-1-3-5-10/h1-7,16H,8-9H2,(H,13,14,15) |
InChI Key |
RVPIYIMMIFSULE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


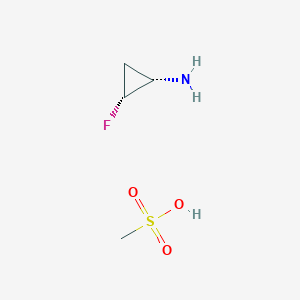
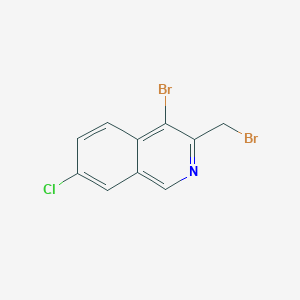
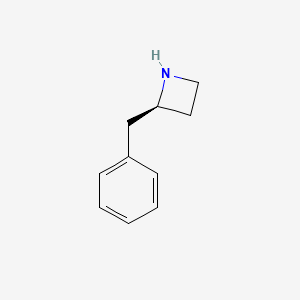
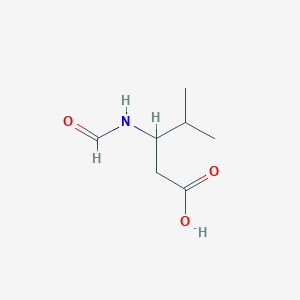

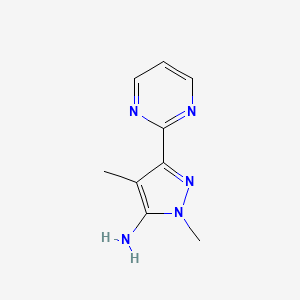

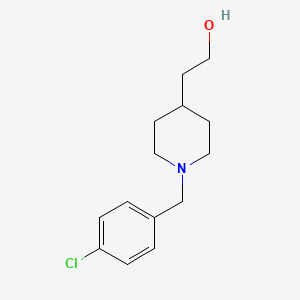
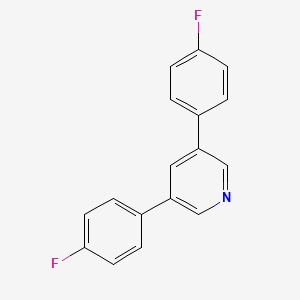
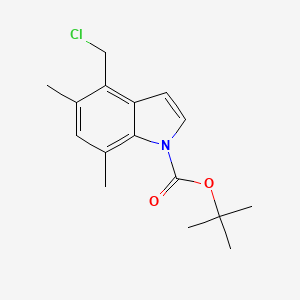
![N'-hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide](/img/structure/B13339907.png)
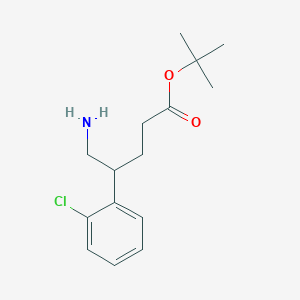
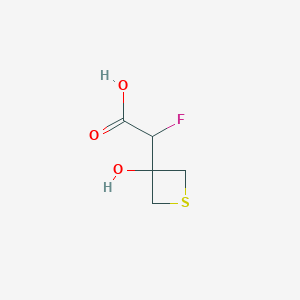
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)
